

# 6-Bromoimidazo[1,5-a]pyridine: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Bromoimidazo[1,5-a]pyridine

Cat. No.: B578197

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For researchers, scientists, and drug development professionals, this document provides an in-depth guide to the physical properties of **6-Bromoimidazo[1,5-a]pyridine**, including experimental protocols and a potential signaling pathway.

## Core Physical Properties

**6-Bromoimidazo[1,5-a]pyridine** is a solid, crystalline compound.<sup>[1]</sup> Its core physical and chemical identifiers are summarized in the table below for easy reference.

| Property          | Value  | Source         |
|-------------------|--|----------------|
| Molecular Formula | C <sub>7</sub> H <sub>5</sub> BrN <sub>2</sub> | <sup>[2]</sup> |
| Molecular Weight  | 197.03 g/mol                                   | <sup>[2]</sup> |
| CAS Number        | 1239880-00-2                                   | <sup>[2]</sup> |
| Appearance        | Solid  | <sup>[1]</sup> |
| Melting Point     | 240-246 °C                                     | <sup>[1]</sup> |

## Experimental Protocols

While specific, published experimental protocols for the determination of the physical properties of **6-Bromoimidazo[1,5-a]pyridine** are not readily available, standard methodologies for crystalline solids can be applied.

## Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity and can be determined using the capillary method.<sup>[3][4][5][6]</sup>

Principle: A small, powdered sample of the crystalline solid is heated in a capillary tube, and the temperature range over which the substance melts is observed.<sup>[3][4]</sup> Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer or digital temperature probe
- Mortar and pestle

Procedure:

- **Sample Preparation:** A small amount of **6-Bromoimidazo[1,5-a]pyridine** is finely ground into a powder using a mortar and pestle. The open end of a capillary tube is tapped into the powder to introduce a small amount of the sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.<sup>[5]</sup>
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The apparatus is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.
- **Observation:** The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.
- **Purity Assessment:** A narrow melting point range close to the literature value suggests high purity. A broad melting range or a depressed melting point can indicate the presence of

impurities.[5]

## Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solid in the supernatant is then measured.

Apparatus:

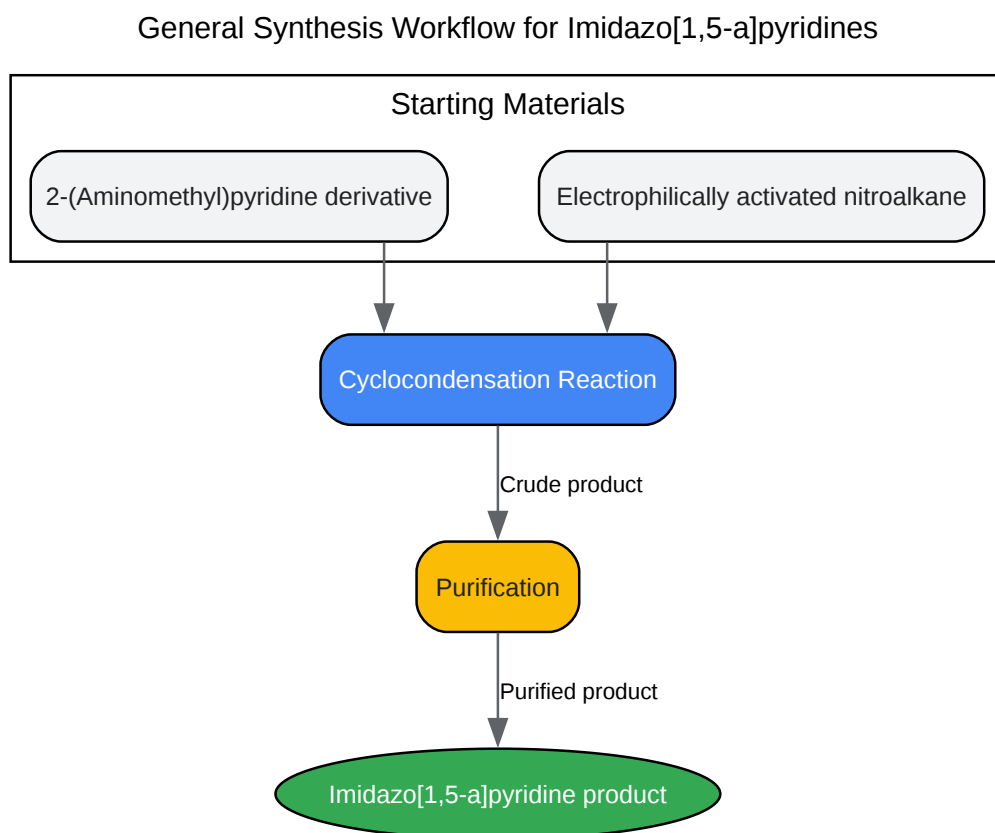
- Vials with screw caps
- Orbital shaker or vortex mixer
- Centrifuge
- Analytical balance
- HPLC or UV-Vis spectrophotometer

Procedure:

- **Sample Preparation:** An excess amount of **6-Bromoimidazo[1,5-a]pyridine** is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).
- **Equilibration:** The vials are sealed and placed on an orbital shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
- **Phase Separation:** After equilibration, the suspension is allowed to settle. The sample is then centrifuged to separate the undissolved solid from the supernatant.
- **Analysis:** A known volume of the clear supernatant is carefully removed and filtered. The concentration of the dissolved **6-Bromoimidazo[1,5-a]pyridine** is then determined using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry.

## Synthesis Workflow

The synthesis of imidazo[1,5-a]pyridines can be achieved through various methods. A general workflow for a potential synthesis route is depicted below.



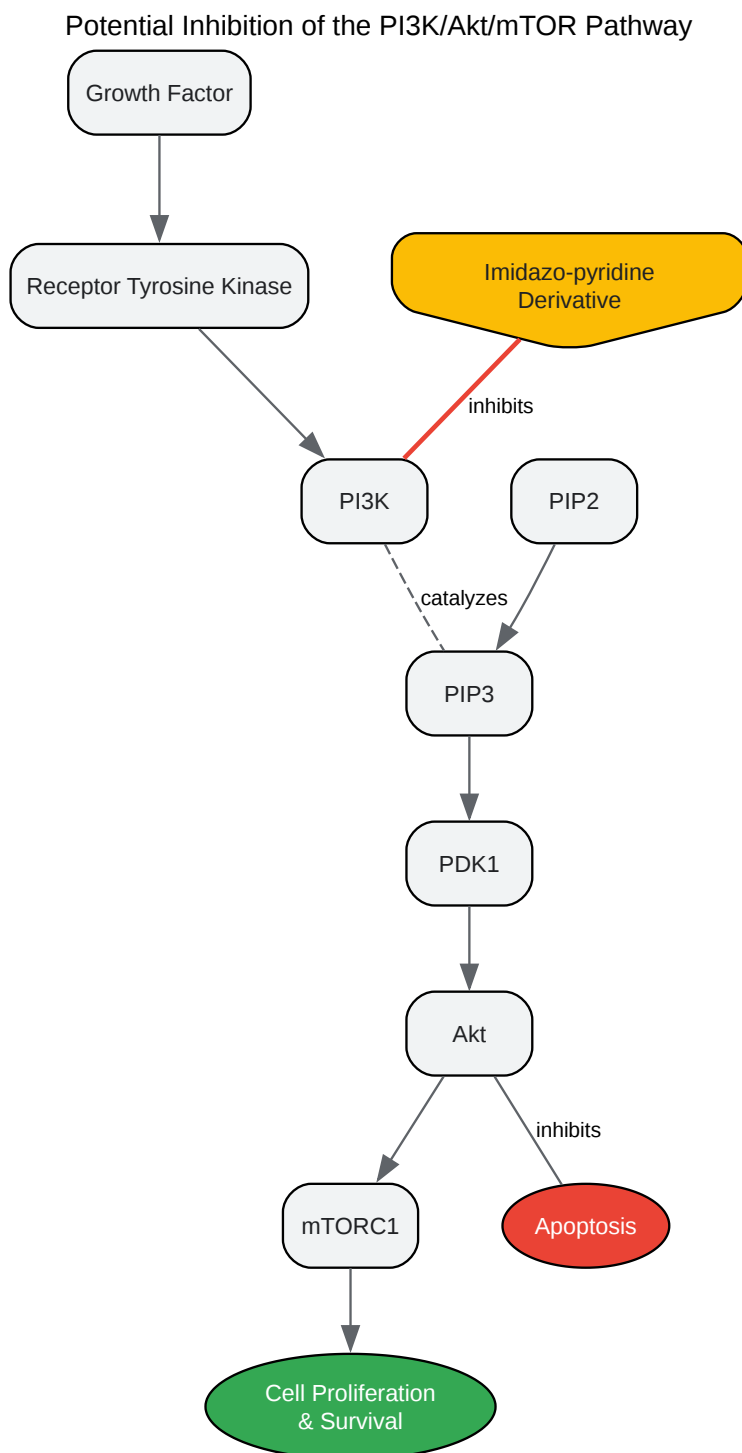
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Caption: A generalized workflow for the synthesis of imidazo[1,5-a]pyridines.

## Potential Signaling Pathway Involvement

While the specific biological targets of **6-Bromoimidazo[1,5-a]pyridine** are not extensively documented, derivatives of the closely related imidazo[1,2-a]pyridine scaffold have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation and

survival.[7][8][9] The following diagram illustrates a simplified representation of this pathway and the potential inhibitory action of an imidazo-pyridine compound.



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- To cite this document: BenchChem. [6-Bromoimidazo[1,5-a]pyridine: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b578197#6-bromoimidazo-1-5-a-pyridine-physical-properties]

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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